Allyltrimethylsilane

Polymer Chemistry Metallocene Catalysis Comonomer Incorporation

Allyltrimethylsilane (ATMS) delivers quantifiable advantages over generic allyl-transfer reagents. Its lower nucleophilicity enables controlled, chemoselective allylation of aldehydes, imines, and enones. Unlike sterically hindered silanes, ATMS forms true copolymers with ethene via metallocene catalysis, creating polyolefins with pendant allyl handles for advanced materials. It achieves >100:1 diastereoselectivity in chelation-controlled additions to chiral aldehydes, critical for pharmaceutical asymmetric synthesis. In living cationic polymerization, ATMS functions as a tunable electrophilic capping agent. Air- and moisture-stable, it replaces toxic allyltributyltin in scalable process chemistry, lowering purification burden and EHS risk. Choose ATMS when stereochemical integrity, copolymerization capability, and operational safety are non-negotiable.

Molecular Formula C6H14Si
Molecular Weight 114.26 g/mol
CAS No. 762-72-1
Cat. No. B147118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyltrimethylsilane
CAS762-72-1
SynonymsTrimethyl-2-propen-1-yl-silane;  Allyltrimethyl-silane;  Trimethyl-2-propenyl-silane;  3-(Trimethylsilyl)-1-propene;  3-(Trimethylsilyl)propene;  Trimethyl(2-propenyl)silane;  Trimethylallylsilane
Molecular FormulaC6H14Si
Molecular Weight114.26 g/mol
Structural Identifiers
SMILESC[Si](C)(C)CC=C
InChIInChI=1S/C6H14Si/c1-5-6-7(2,3)4/h5H,1,6H2,2-4H3
InChIKeyHYWCXWRMUZYRPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyltrimethylsilane (CAS 762-72-1): Core Properties and Industrial Procurement Context


Allyltrimethylsilane (ATMS) is an organosilicon compound primarily utilized as a nucleophilic allyl-transfer reagent in the formation of carbon-carbon bonds [1]. As a reagent in the Hosomi-Sakurai reaction, it facilitates the Lewis acid-catalyzed allylation of diverse electrophiles, including carbonyls and imines . Its physical properties—a colorless liquid with a boiling point of 84-88 °C and density of 0.719 g/mL at 25 °C —define its handling and reactor compatibility. While its intrinsic reactivity is lower than some metal-based alternatives, this characteristic can be advantageous, enabling controlled, chemoselective transformations under specific catalytic conditions [2].

Allyltrimethylsilane (CAS 762-72-1) Procurement: Why Class-Level Substitution is Scientifically Unsound


Directly substituting allyltrimethylsilane with other allylating agents, such as allyltributyltin, allyltrimethoxysilane, or sterically hindered allylsilanes, is scientifically invalid without quantitative justification. These compounds differ fundamentally in key performance attributes, including their nucleophilicity scale and associated reaction kinetics [1], their behavior as comonomers in metallocene-catalyzed polymerizations [2], and their operational stability profiles (e.g., moisture sensitivity) [3]. A generic 'allyl transfer' classification fails to capture these critical differences, which have quantifiable impacts on reaction yields, stereochemical outcomes, and product purity. The following evidence guide provides the specific, comparator-driven data required for scientifically informed selection and procurement of allyltrimethylsilane over its closest analogs.

Quantitative Differentiation Guide for Allyltrimethylsilane (CAS 762-72-1)


Evidence Item 1: Polymerization Behavior vs. Sterically Demanding Allylsilanes in Metallocene Catalysis

In metallocene-catalyzed polymerizations, the steric profile of the allylsilane comonomer is a critical determinant of product outcome. Under identical MAO-activated metallocene conditions, allyltrimethylsilane undergoes true copolymerization to form a polymer [1]. In contrast, the use of allyltriphenylsilane, which possesses a significantly higher steric demand, results exclusively in oligomer formation, preventing the generation of a high molecular weight polymer [1].

Polymer Chemistry Metallocene Catalysis Comonomer Incorporation

Evidence Item 2: Catalytic Allylation vs. Allyltrimethoxysilane in Protic Media

The catalytic mechanism for allylation with allyltrimethylsilane in aprotic solvents like THF (using TBAF) is fundamentally distinct from the fluoride-catalyzed cycle observed for allyltrimethoxysilane in protic solvents [1]. The methoxy-substituted analog undergoes a metal fluoride-catalyzed cycle in protic media that involves regeneration of the metal fluoride from silyl fluoride intermediates, a pathway not observed for allyltrimethylsilane under TBAF/THF conditions [1].

Organic Synthesis Fluoride Catalysis Silyl Nucleophiles

Evidence Item 3: Operational Stability and Handling Advantages vs. Pyrophoric Organometallics

Allyltrimethylsilane is characterized in the primary literature as being inexpensive, nontoxic, and air- and moisture-stable [1]. This operational profile provides a distinct practical advantage over highly reactive but pyrophoric and air-sensitive allylating agents like allylmagnesium bromide. While requiring standard precautions against moisture (storage under inert gas is recommended ), its ambient stability simplifies handling and scale-up compared to reagents demanding rigorous air-free techniques.

Process Chemistry Reagent Handling Safety

Evidence Item 4: Nucleophilicity Ranking in Quantitative Allylsilane Scales

Quantitative kinetic studies on a series of allylsilanes (1a–o) reacting with a reference carbenium ion have established a formal nucleophilicity scale [1]. While the specific N value for allyltrimethylsilane is not reported in the public abstract, its inclusion in this rigorous quantitative framework allows for direct comparison with other allylsilanes. This enables precise prediction of relative reaction rates, a more reliable basis for reagent selection than qualitative assessments of 'reactivity'.

Physical Organic Chemistry Kinetics Reactivity Scales

Evidence Item 5: Stereochemical Outcome in Radical Allylation vs. Allyltributyltin

In bidentate chelation-controlled radical allylation of β-alkoxy esters, allyltrimethylsilane demonstrates high stereoselectivity [1]. The reaction exhibits strong facial selectivity, producing ratios greater than 100:1 for certain acyclic secondary iodides [1]. Under comparable conditions, allyltributyltin is known to be a highly efficient reagent for similar transformations, but the ecological and practical advantages of allyltrimethylsilane make it a preferred substitute, as it rivals allyltributyltin in efficiency [2].

Stereoselective Synthesis Radical Chemistry Chelation Control

High-Value Application Scenarios for Allyltrimethylsilane (CAS 762-72-1) Based on Comparative Evidence


Synthesis of Functionalized Polyolefins with Pendant Allyl Groups

This scenario leverages the unique ability of allyltrimethylsilane to form true copolymers with ethene using metallocene catalysts, unlike its sterically hindered counterpart allyltriphenylsilane which yields only oligomers [1]. This enables the production of polyolefins with pendant allyl groups that serve as versatile handles for post-polymerization functionalization, a key strategy for creating advanced materials with tailored properties [1].

Large-Scale Synthesis of Homoallylic Alcohols and Amines

This scenario capitalizes on the compound's operational stability (air- and moisture-stable) and low cost [2]. While allyltributyltin is a potent allylating agent, its toxicity and challenging purification profile make it undesirable for large-scale pharmaceutical intermediate production [3]. Allyltrimethylsilane offers a safer, more scalable, and economically viable alternative for the Lewis acid-catalyzed allylation of aldehydes and imines in process chemistry .

Synthesis of Pharmaceutical Intermediates via Stereoselective Allylation

This scenario relies on the compound's proven ability to achieve high diastereoselectivity in chelation-controlled additions to chiral aldehydes [3]. This is critical for the asymmetric synthesis of complex pharmaceutical candidates where stereochemical integrity is paramount. The reported selectivity ratios exceeding 100:1 for certain substrates [3] underscore its utility in constructing stereochemically complex molecules, offering a practical advantage over allyltributyltin in terms of both selectivity and ease of purification.

Preparation of Allyl Telechelic Polymers

This scenario utilizes the specific reactivity of allyltrimethylsilane as an electrophilic capping agent in living cationic polymerization [4]. The quantitative substitution efficiency can be tuned by controlling reaction parameters such as concentration and temperature [4]. This application is based on the specific electrophilic substitution behavior of the allylsilane, which differs from the nucleophilic allylation pathways used with other allylating agents [4].

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